Modipafant
Overview
Description
Modipafant is a potent, orally active, and selective Platelet-Activating Factor (PAF) antagonist . It is the enantiomer possessing most of the activity present in the racemate UK-74505 . It has been used in research to investigate the role of PAF in various pathophysiological conditions .
Molecular Structure Analysis
The molecular formula of Modipafant is C34H29ClN6O3 . The exact mass is 604.20 and the molecular weight is 605.086 .Physical And Chemical Properties Analysis
Modipafant is a lipophilic weak base with a log D (octanol) of 7.4 and pKa of 4.3 and 5.3 respectively . The molecular weight is 605.09 .Scientific Research Applications
1. Asthma Research
Modipafant, a potent platelet-activating factor antagonist, has been explored in the context of asthma. A study evaluated its effect over 28 days in adults with moderately severe asthma. The research found no significant difference between modipafant and placebo in various asthma-related measures, suggesting that platelet-activating factor may not be a crucial mediator in asthma (Kuitert et al., 1995).
2. Pharmacokinetics and Disposition
The pharmacokinetics and disposition of modipafant were studied in rats and dogs, and its pharmacokinetics in humans. It was found that modipafant is a lipophilic weak base with rapid distribution throughout the body, excluding the brain. This study provided insights into the systemic clearance and bioavailability of modipafant, highlighting differences in clearance rates between species and sexes (Jezequel et al., 1996).
3. Cognitive Enhancement
Although not directly related to modipafant, studies on modafinil, a drug with some pharmacological similarities, have shown cognitive enhancement effects. For instance, modafinil improved performance in tasks related to digit span, visual pattern recognition memory, spatial planning, and reaction time in healthy volunteers (Turner et al., 2002).
4. Neurochemical Actions
Modafinil, which shares some pharmacological properties with modipafant, exhibits effects on neurotransmitter systems including catecholamines, serotonin, glutamate, and others. These neurochemical actions may underlie its cognitive and wake-promoting effects, suggesting a complex profile distinct from traditional stimulants like amphetamine (Minzenberg & Carter, 2008).
5. Wake-Promoting Effects
Another study exploring modafinil (related to modipafant) investigated its wake-promoting effects. It was found that modafinil activates hypothalamic arousal regions, which could explain its effectiveness in promoting wakefulness. This activation pattern may provide insights into the potential wake-promoting mechanisms of related compounds like modipafant (Scammell et al., 2000).
properties
IUPAC Name |
ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYSCQFUGFOSU-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153811 | |
Record name | Modipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Modipafant | |
CAS RN |
122957-06-6 | |
Record name | Modipafant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Modipafant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Modipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODIPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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